molecular formula C4H6N2S3 B1597917 5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione CAS No. 29220-04-0

5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione

Cat. No. B1597917
CAS RN: 29220-04-0
M. Wt: 178.3 g/mol
InChI Key: IDRNGWAVAQNFSE-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione (DMDT) is a heterocyclic thiourea compound that has been studied extensively for its various biochemical and physiological effects. It is a small organic molecule with a molecular weight of 165.2 g/mol and a melting point of 91-93 °C. DMDT has been used in a variety of scientific research applications, including as an electron acceptor in enzymatic reactions, as a photosensitizer in photodynamic therapy, and as a potential therapeutic agent in the treatment of cancer and other diseases.

Scientific Research Applications

Crystal Structure Analysis

5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione has been utilized in the study of crystal structures. For instance, Flippen (1977) explored the thermal decomposition products of substituted imino-1,2,4-dithiazoles, providing insights into the crystallographic properties and nonbonded interactions in such compounds (Flippen, 1977).

Chemical Reactivity Studies

The compound has been a focus in chemical reactivity studies. Ametamey and Heimgartner (1990) investigated the reaction of 3-(Dimethylamino)-2H-azirines with 1,3-Benzoxazole-2(3H)-thione, contributing to a better understanding of NH-acidic heterocycle reactions (Ametamey & Heimgartner, 1990). Additionally, Guzaev (2011) explored the reactivity of 3H-1,2,4-dithiazole-3-thiones as sulfurizing agents, highlighting their efficiency in DNA and RNA synthesis (Guzaev, 2011).

Microwave-Assisted Synthesis

In a study by Gobis and Foks (2010), microwave-assisted synthesis methods involving 4-N,N-dimethylamino-substituted 1,2,4-triazole-3-thiones were developed, demonstrating the compound's utility in accelerating chemical syntheses (Gobis & Foks, 2010).

Antioxidant, Bioactivity, and Molecular Docking Investigations

Alaşalvar et al. (2021) examined the antioxidant activities and molecular docking capabilities of related triazole derivatives, providing insights into the bioactivity and potential pharmaceutical applications of these compounds (Alaşalvar et al., 2021).

X-ray Crystal Structure and Theoretical Study

The X-ray crystal structure and theoretical studies of derivatives of 1,2,4-triazole-3-thiones have been carried out, as in the research by Wawrzycka-Gorczyca and Siwek (2011), to understand the molecular and crystal structure of these compounds (Wawrzycka-Gorczyca & Siwek, 2011).

properties

IUPAC Name

5-(dimethylamino)-1,2,4-dithiazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S3/c1-6(2)3-5-4(7)9-8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRNGWAVAQNFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=S)SS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372660
Record name 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione

CAS RN

29220-04-0
Record name 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Li, DN Le, EJ Valente, WJL Wood - Synthetic Communications, 2015 - Taylor & Francis
A method for the synthesis of sultam thioureas via a different 1,4,2-dithiazolidine 1,1-dioxide ring-forming reaction is presented here. The syntheses of nine sultam thioureas were …
Number of citations: 1 www.tandfonline.com
F AMRAOUI, H BELZEKKOUR, S BITAM - 2016 - dspace.univ-medea.dz
Une étude QSAR a été effectuée sur seize molécules analogues de 1,2-dithiole-3 thione. La régression linéaire multiple (MLR) a été utilisée pour quantifier les relations entre les …
Number of citations: 0 dspace.univ-medea.dz

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